molecular formula C14H14N4O6S B5530410 N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide

N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide

Cat. No. B5530410
M. Wt: 366.35 g/mol
InChI Key: UKFLLPJSHMHQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfamide derivatives often involves the reaction of suitable nitrophenyl components with dimethylamine or similar amines. While specific synthesis routes for "N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide" are not readily available, related research indicates the use of nitrophenyl sulfamides and dimethylamine in synthesis processes. For instance, the thermal reactions of N,N′ bis(p‐nitrophenyl)sulfamide with other compounds can lead to polymeric materials, suggesting that reactions involving nitrophenyl sulfamides can be thermally induced under specific conditions (Riccitiello, Fohlen, & Parker, 1971).

Molecular Structure Analysis

Structural investigations of related compounds, such as ylides with nitrophenyl groups, provide insights into the possible conformations and molecular arrangements. These studies reveal specific bond lengths and molecular conformations that could be similar in "N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide" (Cameron, Freer, & Maltz, 1981).

Mechanism of Action

The mechanism of action for “N,N’-dimethyl-N,N’-bis(3-nitrophenyl)sulfamide” is not available in the search results. This could be due to the fact that the compound is relatively rare and unique, and may not have been extensively studied .

Safety and Hazards

Sigma-Aldrich provides “N,N’-dimethyl-N,N’-bis(3-nitrophenyl)sulfamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard data were not found in the search results.

properties

IUPAC Name

N-methyl-N-[methyl-(3-nitrophenyl)sulfamoyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O6S/c1-15(11-5-3-7-13(9-11)17(19)20)25(23,24)16(2)12-6-4-8-14(10-12)18(21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFLLPJSHMHQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[methyl-(3-nitrophenyl)sulfamoyl]-3-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.